4-羟基-1,5-萘啶-2(1H)-酮

描述

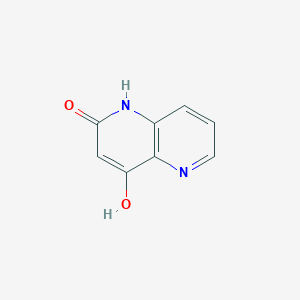

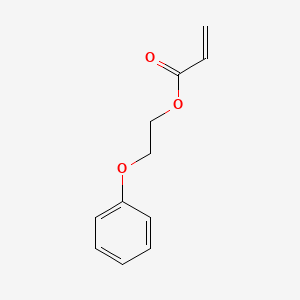

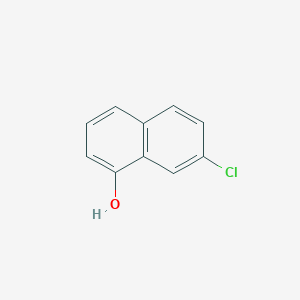

4-Hydroxy-1,5-naphthyridin-2(1H)-one is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic semiconductor materials. The compound is characterized by the presence of a hydroxy group attached to a naphthyridine ring system, which is a bicyclic structure composed of two fused rings containing nitrogen atoms at the 1 and 5 positions.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction followed by treatment with DMF-DMA and catalytic LiOH to provide an intermediate that was further processed to yield the target compound . Another study reported the regioselective synthesis of pentacyclic polyheterocycles from 4-(4'-aryloxybut-2'-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones through sequential Claisen rearrangements . Additionally, a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones was developed using active methylene compounds, which provided good yields of the desired products .

Molecular Structure Analysis

The molecular structure and properties of 4-substituted 1,5-naphthyridines, including their N-oxides, have been studied. It was found that 4-hydroxy-1,5-naphthyridine exists in the crystalline state in the lactam form, and the position of the tautomeric equilibrium was quantitatively estimated as a function of solvent polarity . Furthermore, a series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized, revealing their potential as organic semiconductor materials .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives has been explored through various reactions. For example, the synthesis of a 1,8-naphthyridin-5-one derivative was achieved using an intramolecular 1,3-dipolar cycloaddition reaction . Another study presented a one-pot pathway for the synthesis of organic compounds substituted with 3-hydroxy-1,4-naphthoquinonyl, demonstrating the versatility of naphthyridine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been extensively investigated. The basicity constants of various 4-substituted 1,5-naphthyridines were measured, and a correlation with substituent constants was examined . The opto-electrical properties and quantum chemistry calculations of 4,8-substituted 1,5-naphthyridines indicated their suitability as materials for OLEDs due to their blue fluorescence and suitable electron affinities and ionization potentials . Additionally, the synthesis of 5-hydroxy-1,4-naphthoquinone was reported, which shares structural similarities with 4-hydroxy-1,5-naphthyridin-2(1H)-one, highlighting the potential for diverse applications .

科学研究应用

在药物化学中的应用

4-羟基-1,5-萘啶-2(1H)-酮衍生物已在药物化学中得到广泛研究。一个著名的例子包括合成 1H-咪唑并[4,5-h][1,6]萘啶-2(3H)-酮,它被认为是一类新型的 c-Met 激酶抑制剂。当该化合物被适当取代时,它在低微摩尔浓度下显示出对 TPR-Met 磷酸化和 BaF3-TPR-Met 细胞增殖的有效抑制作用(Wang et al., 2013)。

合成和性质

已对 4-取代 1,5-萘啶的合成和性质(包括它们的 N 氧化物)进行了研究,揭示了它们的结构和光谱性质。例如,4-羟基-1,5-萘啶在其结晶状态下以内酰胺形式存在,研究提供了该化合物互变平衡的定量估计,作为溶剂极性的函数(Titkova et al., 1981)。

有机半导体材料

已合成并表征了一系列 4,8-取代的 1,5-萘啶,以了解它们作为有机半导体材料的潜力。这些化合物表现出很高的热稳定性,并且在溶液和固态中均表现出蓝色荧光,表明它们在开发高效 OLED 中的潜在应用(Wang et al., 2012)。

生物医学应用

在生物医学研究领域,已发现萘啶(包括 1,6-萘啶-2(1H)-酮)能够为体内的各种受体提供配体。这些化合物在 1,000 多篇参考文献中被提及,其中大部分是专利,突出了它们在各种生物医学应用中的潜力(Oliveras et al., 2021)。

抗病毒活性

4-羟基-1,5-萘啶-2(1H)-酮的特定衍生物已被研究为 HIV 整合酶抑制剂。这些衍生物在细胞测定中表现出有效的抗病毒活性,其中一些在 HIV 整合酶链转移测定中达到低纳摩尔的 IC50 值(Boros et al., 2009)。

缓蚀

萘啶衍生物也因其缓蚀效率而受到研究。例如,三种新型萘啶对盐酸中的低碳钢表现出很高的抑制活性,证明了它们作为绿色缓蚀剂的潜力(Singh et al., 2016)。

作用机制

Target of Action

Similar compounds have shown antiviral activity against the coxsackie b3 virus

Mode of Action

It’s suggested that similar compounds may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating .

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the viral replication process, affecting the pathways involved in viral protein synthesis and assembly .

Result of Action

Based on its potential antiviral activity, it may prevent the replication of certain viruses within host cells, thereby inhibiting the progression of viral infections .

属性

IUPAC Name |

4-hydroxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-5-2-1-3-9-8(5)6/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYPFQDZOGVWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716256 | |

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-1,5-naphthyridin-2(1H)-one | |

CAS RN |

60058-16-4 | |

| Record name | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)

![N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine](/img/structure/B3029185.png)

![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)